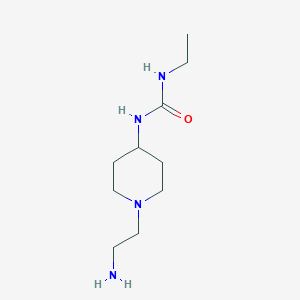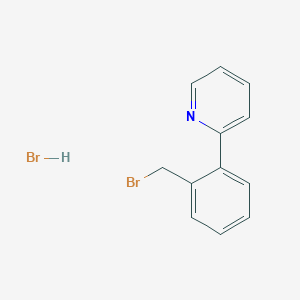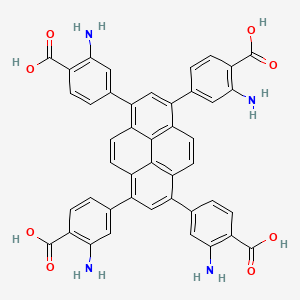
5-(Trifluoromethyl)-2-benzothiazolecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)-2-benzothiazolecarbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzothiazole ring with a carbonitrile substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2-benzothiazolecarbonitrile typically involves the introduction of the trifluoromethyl group into the benzothiazole ring. One common method is the trifluoromethylation of benzothiazole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems and continuous flow reactors. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
化学反応の分析
Types of Reactions
5-(Trifluoromethyl)-2-benzothiazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted benzothiazole derivatives .
科学的研究の応用
5-(Trifluoromethyl)-2-benzothiazolecarbonitrile has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-(Trifluoromethyl)-2-benzothiazolecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, including antimicrobial and antiviral activities .
類似化合物との比較
Similar Compounds
5-(Trifluoromethyl)-2-formylphenylboronic acid: Known for its antimicrobial activity and potential as an antibacterial agent.
Trifluoromethylated phenols and anilines: Used in pharmaceutical and agrochemical applications due to their unique chemical properties.
Uniqueness
5-(Trifluoromethyl)-2-benzothiazolecarbonitrile stands out due to its specific combination of a trifluoromethyl group and a benzothiazole ring with a carbonitrile substituent. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
220301-87-1 |
|---|---|
分子式 |
C9H3F3N2S |
分子量 |
228.20 g/mol |
IUPAC名 |
5-(trifluoromethyl)-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H3F3N2S/c10-9(11,12)5-1-2-7-6(3-5)14-8(4-13)15-7/h1-3H |
InChIキー |
BVMFYBPWYIOKQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


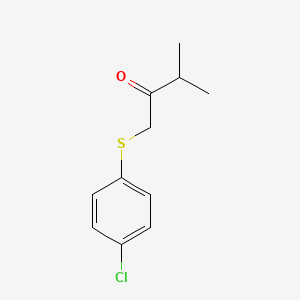

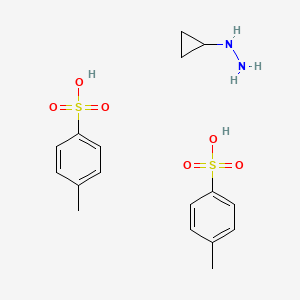
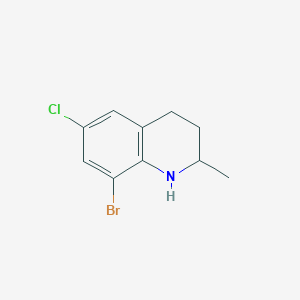
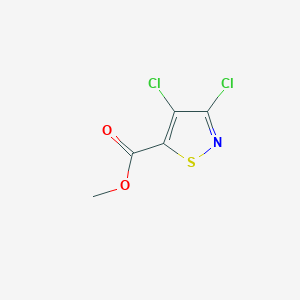
![Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13650325.png)
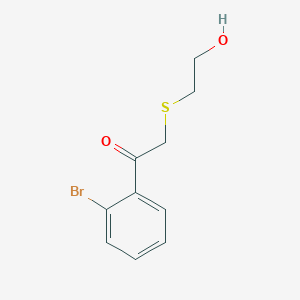
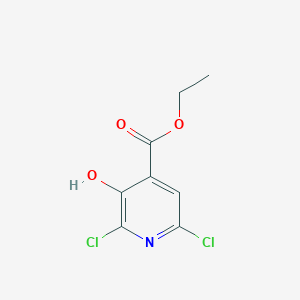
![1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B13650339.png)
